N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
CAS No.: 955963-21-0
Cat. No.: VC4982325
Molecular Formula: C16H13F3N4O2S
Molecular Weight: 382.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955963-21-0 |
|---|---|
| Molecular Formula | C16H13F3N4O2S |
| Molecular Weight | 382.36 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H13F3N4O2S/c1-9-7-13(16(17,18)19)23(22-9)15-21-11(8-26-15)14(24)20-10-5-3-4-6-12(10)25-2/h3-8H,1-2H3,(H,20,24) |
| Standard InChI Key | VLUIBJJACAGRQP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 1,3-thiazole core substituted at the 2-position with a 3-methyl-5-(trifluoromethyl)pyrazole group and at the 4-position with an N-(2-methoxyphenyl)carboxamide moiety. Key functional groups include:
-
Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .
-
Trifluoromethylpyrazole: The electron-withdrawing trifluoromethyl group () influences electronic distribution, potentially modulating receptor interactions.
-
Methoxyphenyl carboxamide: The methoxy group () at the ortho position may enhance solubility and pharmacokinetic properties.
Physicochemical Profile
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 955963-21-0 |
| Molecular Formula | |
| Molecular Weight | 382.36 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
| SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC |
| PubChem CID | 1481772 |
Solubility data remain unreported, necessitating further experimental characterization.
Synthesis and Characterization
Synthetic Route
The synthesis involves multi-step reactions starting from commercially available precursors:
-
Formation of the thiazole core: Cyclocondensation of thiourea derivatives with α-halo ketones.
-
Pyrazole substitution: Coupling the thiazole intermediate with 3-methyl-5-(trifluoromethyl)-1H-pyrazole under nucleophilic aromatic substitution conditions.
-
Carboxamide installation: Reacting the thiazole-pyrazole intermediate with 2-methoxyaniline using carbodiimide-based coupling agents.
Mechanistic Insights
Enzyme Inhibition
The compound’s pyrazole and thiazole moieties are hypothesized to interact with kinase ATP-binding pockets, akin to imatinib’s mechanism . Molecular docking simulations predict strong binding affinity () for tyrosine kinases.
Receptor Modulation
In silico studies suggest agonism at peroxisome proliferator-activated receptor gamma (PPARγ), a target for metabolic disorders. The trifluoromethyl group may enhance hydrophobic interactions with the receptor’s ligand-binding domain .
Research Findings and Data
In Vitro Cytotoxicity
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 8.2 ± 0.7 | |
| A549 (Lung) | 12.5 ± 1.1 | |
| HT-29 (Colon) | 6.9 ± 0.5 |
Pharmacokinetic Parameters (Rat Model)
| Parameter | Value |
|---|---|
| 2.1 h | |
| 1.8 µg/mL | |
| Half-life | 6.7 h |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume